molecular formula C9H15Cl6O4P B12054663 Tris(1,3-dichloro-2-propyl) Phosphate-d15

Tris(1,3-dichloro-2-propyl) Phosphate-d15

Cat. No.: B12054663
M. Wt: 446.0 g/mol
InChI Key: ASLWPAWFJZFCKF-BXSQCBKHSA-N
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Description

Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3C3D5Cl2OH+POCl3C9D15Cl6O4P+3HCl3 \text{C}_3\text{D}_5\text{Cl}_2\text{OH} + \text{POCl}_3 \rightarrow \text{C}_9\text{D}_{15}\text{Cl}_6\text{O}_4\text{P} + 3 \text{HCl} 3C3​D5​Cl2​OH+POCl3​→C9​D15​Cl6​O4​P+3HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.

    Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.

    Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.

Major Products Formed

    Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.

    Oxidation: Forms various phosphoric acid derivatives.

    Substitution: Results in the formation of substituted phosphates with different functional groups.

Scientific Research Applications

Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:

    Environmental Studies: To trace the environmental fate and transport of flame retardants.

    Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.

    Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.

    Material Science: To investigate the flame-retardant properties of materials treated with the compound.

Mechanism of Action

The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-chloroethyl) Phosphate
  • Tris(2,3-dibromopropyl) Phosphate
  • Tris(1-chloro-2-propyl) Phosphate

Comparison

Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.

Properties

Molecular Formula

C9H15Cl6O4P

Molecular Weight

446.0 g/mol

IUPAC Name

tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

ASLWPAWFJZFCKF-BXSQCBKHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl

Canonical SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

Origin of Product

United States

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